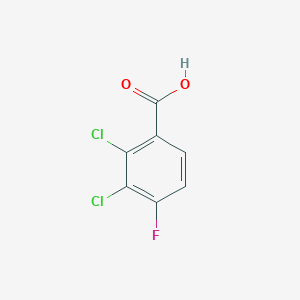

2,3-Dichloro-4-fluorobenzoic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dichloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFXMYOQAANDKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438205 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154257-76-8 | |

| Record name | 2,3-Dichloro-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzoic acids are a cornerstone in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms on the aromatic ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,3-Dichloro-4-fluorobenzoic acid, a member of this important class of compounds, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, spectroscopic characteristics, and potential applications in drug discovery.

Part 1: Core Chemical and Physical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature, a common challenge for specialized chemical intermediates. However, a combination of computational predictions and data from structurally similar isomers allows for a reliable estimation of its key properties.

Identifiers and Molecular Structure

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 154257-76-8 | [2] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [2] |

| Molecular Weight | 209.00 g/mol | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | [2] |

| InChI | InChI=1S/C7H3Cl2FO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,(H,11,12) | [2] |

| InChIKey | KPFXMYOQAANDKH-UHFFFAOYSA-N | [2] |

Physicochemical Properties (Experimental and Predicted)

| Property | Value | Notes |

| Melting Point | Not available | Data for isomers: 3-Chloro-4-fluorobenzoic acid: 133-135 °C[3]; 2-Chloro-4-fluorobenzoic acid: 181-183 °C.[4] |

| Boiling Point | 305.9 ± 37.0 °C at 760 mmHg | Predicted value. |

| Density | 1.6 ± 0.1 g/cm³ | Predicted value. |

| pKa | Not available | The pKa is expected to be lower than that of benzoic acid (4.2) due to the electron-withdrawing effects of the halogens. For comparison, the pKa of 4-chlorobenzoic acid is 4.03 and 4-fluorobenzoic acid is 4.14.[5] |

| Solubility | Not available | Expected to have low solubility in water and good solubility in organic solvents like ethanol, acetone, and ethyl acetate, similar to other halogenated benzoic acids.[1][6] |

| logP (XLogP3) | 2.8 | Calculated value, indicating moderate lipophilicity.[2] |

Part 2: Synthesis and Reactivity

While a specific, optimized industrial synthesis for this compound is not widely published, a plausible synthetic pathway can be constructed based on established organic chemistry reactions used for analogous compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a multi-step process starting from a readily available substituted aniline. The following proposed pathway utilizes a sequence of diazotization and Sandmeyer reactions, which are classic and reliable methods for the introduction of halogens onto an aromatic ring.[7][8][9]

References

- 1. nbinno.com [nbinno.com]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer Reaction [organic-chemistry.org]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Molecular Structure of 2,3-Dichloro-4-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,3-Dichloro-4-fluorobenzoic acid (CAS No. 154257-76-8). This compound is a key intermediate in the development of novel therapeutics, particularly as a building block for P2X7 receptor antagonists. This document collates available spectroscopic data, outlines a probable synthetic pathway with detailed experimental protocols, and discusses its significance in medicinal chemistry.

Chemical Identity and Properties

This compound is a halogenated aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 3, a fluorine atom at position 4, and a carboxylic acid group at position 1.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 154257-76-8 | PubChem[1] |

| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem[1] |

| Molecular Weight | 209.00 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)Cl)Cl)F | PubChem[1] |

| InChI Key | KPFXMYOQAANDKH-UHFFFAOYSA-N | PubChem[1] |

| Appearance | White to off-white crystalline powder (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, and acetone. Sparingly soluble in water. (Predicted) | N/A |

Spectroscopic Data

The following spectroscopic data provides insights into the molecular structure of this compound. The data is compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| No publicly available experimental data found. Predicted shifts would show two aromatic protons. | No publicly available experimental data found. Predicted shifts would show seven distinct carbon signals. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2500 | O-H stretch (carboxylic acid, broad) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic ring) |

| ~1250 | C-O stretch (carboxylic acid) |

| ~1100-1000 | C-F stretch |

| ~800-600 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 208/210/212 | [M]⁺ molecular ion peak, showing isotopic pattern for two chlorine atoms. |

| 191/193/195 | [M-OH]⁺ |

| 163/165/167 | [M-COOH]⁺ |

Synthesis and Experimental Protocols

Caption: Plausible synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of 1,2-Dichloro-3-fluorobenzene

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add 1,2-dichloro-3-fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2',3'-dichloro-4'-fluoroacetophenone.

Step 2: Haloform Reaction

Protocol:

-

Dissolve the 2',3'-dichloro-4'-fluoroacetophenone (1.0 eq.) in a suitable solvent such as dioxane or tetrahydrofuran.

-

Add an aqueous solution of sodium hypochlorite (bleach, ~3-4 eq.) to the solution.

-

Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and quench any excess sodium hypochlorite with a solution of sodium bisulfite.

-

Extract the aqueous layer with a non-polar solvent like ether to remove any unreacted starting material. The product, sodium 2,3-dichloro-4-fluorobenzoate, remains in the aqueous layer.

Step 3: Acidification

Protocol:

-

Cool the aqueous solution containing sodium 2,3-dichloro-4-fluorobenzoate in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is ~2.

-

A white precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Role in Drug Development: P2X7 Receptor Antagonism

This compound serves as a crucial building block in the synthesis of potent and selective antagonists of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is implicated in inflammatory and neurological disorders. Antagonism of this receptor is a promising therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and chronic pain.

The synthesis of P2X7 antagonists often involves the coupling of this compound with various amine-containing scaffolds to form an amide linkage. The specific substitution pattern on the benzoic acid ring is critical for achieving high potency and selectivity for the P2X7 receptor.

Caption: P2X7 receptor signaling pathway and the inhibitory action of antagonists.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the electron-deficient aromatic ring.

-

Carboxylic Acid Group: It can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction to the corresponding alcohol. The formation of an acyl chloride using reagents like thionyl chloride or oxalyl chloride is a common transformation to activate the carboxylic acid for further reactions.

-

Aromatic Ring: The presence of three electron-withdrawing halogen substituents deactivates the aromatic ring towards electrophilic aromatic substitution. Nucleophilic aromatic substitution is possible, particularly at positions activated by the electron-withdrawing groups, but generally requires harsh reaction conditions.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery, particularly in the development of P2X7 receptor antagonists. This guide provides a foundational understanding of its molecular structure, properties, and a plausible synthetic route. Further research into its detailed biological activities and the development of efficient and scalable synthetic methodologies will be crucial for its broader application in medicinal chemistry and beyond.

References

An In-Depth Technical Guide to 2,3-Dichloro-4-fluorobenzoic Acid

This technical guide provides a comprehensive overview of 2,3-Dichloro-4-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, plausible manufacturing processes, and analytical methodologies.

Chemical Identity

IUPAC Name: this compound

Synonyms:

-

Benzoic acid, 2,3-dichloro-4-fluoro-

-

154257-76-8 (CAS Number)[1]

-

2,3-dichloro-4-fluoro-benzoic Acid[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1] |

| Molecular Weight | 209.00 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Density (Predicted) | 1.606 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.44 ± 0.28 | [3] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3] |

Plausible Synthesis Protocol

Objective: To synthesize this compound from 1,2-dichloro-3-fluoro-4-iodobenzene.

Materials:

-

1,2-dichloro-3-fluoro-4-iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Carbon monoxide (CO) gas

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A dry, three-necked flask is charged with 1,2-dichloro-3-fluoro-4-iodobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

The flask is evacuated and backfilled with carbon monoxide gas.

-

Anhydrous dimethylformamide is added, and the mixture is heated under a carbon monoxide atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered.

-

The filtrate is acidified with hydrochloric acid and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield this compound.

Analytical Protocol

The purity and identity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are commonly used for the analysis of benzoic acid derivatives.[4][5]

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: A stock solution of this compound is prepared in acetonitrile. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: The sample is accurately weighed and dissolved in acetonitrile to a known concentration.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: The purity of the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Visualizations

The following diagrams illustrate a plausible synthesis workflow for this compound.

Caption: Plausible synthesis of this compound.

References

A Technical Overview of 2,3-Dichloro-4-fluorobenzoic Acid: Chemical Properties

This document provides essential chemical data for 2,3-Dichloro-4-fluorobenzoic acid, a compound of interest for researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate quick reference and integration into research and development workflows.

Core Chemical Identifiers and Properties

This compound is a halogenated aromatic carboxylic acid. Its fundamental chemical properties, including molecular formula and weight, are crucial for stoichiometric calculations in experimental design, analytical characterization, and computational modeling.

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₃Cl₂FO₂[1][2] |

| Molecular Weight | 209.00 g/mol [1][2] |

| CAS Number | 154257-76-8[1][2] |

Elemental Composition

The molecular formula C₇H₃Cl₂FO₂ indicates the constituent elements that form the compound. A clear understanding of this composition is foundational to its chemical reactivity and physical properties. The diagram below illustrates the logical relationship of the constituent atoms forming the final molecule.

Caption: Elemental composition of this compound.

References

Potential Biological Activities of 2,3-Dichloro-4-fluorobenzoic Acid: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential biological activities of 2,3-Dichloro-4-fluorobenzoic acid based on available scientific literature for structurally related compounds. Direct experimental data for this compound is limited; therefore, the information presented herein serves as a predictive guide for research and development professionals.

Introduction

This compound is a halogenated aromatic carboxylic acid. The unique substitution pattern of chlorine and fluorine atoms on the benzene ring is anticipated to confer specific physicochemical properties that may translate into significant biological activity. Halogenation is a well-established strategy in medicinal chemistry to enhance the potency, metabolic stability, and bioavailability of drug candidates. This guide explores the potential therapeutic applications of this compound in three key areas: inhibition of D-aspartate oxidase (DDO), anticancer activity, and antimicrobial effects, drawing parallels from studies on analogous compounds.

Inhibition of Human D-aspartate Oxidase (hDDO)

D-aspartate oxidase (DDO) is a flavoenzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[1] Inhibition of hDDO can elevate D-aspartate levels in the brain, thereby modulating NMDA receptor-mediated neurotransmission. This mechanism is of significant interest for the treatment of neurological and psychiatric disorders, such as schizophrenia.[2] Benzoic acid and its derivatives are known competitive inhibitors of D-amino acid oxidases, including DDO.[3][4]

Structure-Activity Relationship (SAR) Insights

Studies on monosubstituted benzoic acid derivatives have provided insights into the structural requirements for DDO inhibition. The inhibitory potency is influenced by the nature and position of substituents on the benzene ring. Halogen substitution, in particular, has been shown to be a key determinant of inhibitory activity against related enzymes like D-amino acid oxidase (DAAO).[5] For instance, chloro-substituted benzo[d]isoxazol-3-ol derivatives are potent DAAO inhibitors.[5] While direct SAR data for di-chloro-fluoro substituted benzoic acids as DDO inhibitors are not available, the known inhibitory activity of benzoic acid suggests that this compound is a promising candidate for investigation.

Quantitative Data on Related Compounds

The following table summarizes the inhibition constants (Ki) for benzoic acid and a related compound against human D-aspartate oxidase. This data provides a baseline for predicting the potential inhibitory potency of this compound.

| Compound | Inhibition Constant (Ki) against hDDO | Reference |

| Benzoic Acid | Not explicitly found, but known inhibitor | [3] |

| Malonate | 1.1 µM (Competitive inhibitor) | [6] |

| meso-Tartrate | 1.8 µM (Competitive inhibitor) | [6] |

| Aminooxyacetic acid | 2.5 µM | [6] |

Signaling Pathway

The inhibition of DDO by this compound would lead to an increase in synaptic D-aspartate levels. D-aspartate then acts as an agonist at the glutamate binding site of the NMDA receptor, enhancing glutamatergic neurotransmission. This pathway is crucial for synaptic plasticity, learning, and memory.

Experimental Protocol: D-aspartate Oxidase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of a compound against hDDO.

1. Reagents and Materials:

-

Recombinant human D-aspartate oxidase (hDDO)

-

D-aspartate (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable hydrogen peroxide probe)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

-

96-well microplate (black, clear bottom)

-

Microplate reader with fluorescence capabilities

2. Procedure:

-

Prepare a stock solution of the test compound.

-

In the wells of the microplate, add the assay buffer, hDDO enzyme, and varying concentrations of the test compound. Include a control group with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a solution containing D-aspartate, HRP, and Amplex® Red to each well.

-

Immediately begin monitoring the fluorescence increase at the appropriate excitation and emission wavelengths (e.g., 571 nm excitation and 585 nm emission for Amplex® Red) in a kinetic mode.

-

The rate of the reaction is proportional to the rate of fluorescence increase.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Michaelis-Menten constant (Km) for the substrate is known.

Anticancer Activity

Benzoic acid derivatives have been widely investigated for their potential as anticancer agents.[7][8] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and receptor tyrosine kinases (RTKs).[9][10] The presence of halogen atoms on the aromatic ring can enhance the anticancer potency of these compounds.[11]

Potential Mechanisms of Action

-

Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs, leading to the accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[9]

-

Receptor Tyrosine Kinase (RTK) Inhibition: Overactivation of RTK signaling pathways is a hallmark of many cancers. Certain benzoic acid-substituted quinazolinones have been found to target and inhibit RTKs, thereby blocking downstream signaling cascades that promote cell proliferation and survival.[10]

-

Induction of Apoptosis: Halogenated benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspases.

Quantitative Data on Related Compounds

The following table presents the half-maximal inhibitory concentration (IC50) values of various halogenated and substituted benzoic acid derivatives against different cancer cell lines. This data suggests that the anticancer activity is cell line-dependent and influenced by the substitution pattern.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Chlorobenzoic acid derivative | HT-29 (Colon) | >100 | [7] |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | [7] |

| Quinazolinone derivative with benzoic acid | MCF-7 (Breast) | 100 | [7] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | MCF-7 (Breast) | 15.6 | [7] |

| Phenyl-thiazolyl-benzoic acid derivative | NB4 (APL) | 0.001–1 | [12] |

| Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [9] |

| Methyl 6-acetyl-4-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | [9] |

Signaling Pathway

The potential anticancer activity of this compound could involve the inhibition of RTKs, leading to the suppression of downstream pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of Novel D-Aspartate Oxidase Inhibitors by in Silico Screening and Their Functional and Structural Characterization in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibition of d-amino acid oxidase by benzoic acid and various monosubstituted benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

Spectroscopic Analysis of 2,3-Dichloro-4-fluorobenzoic Acid: A Technical Guide

Introduction

This technical guide provides a summary of anticipated spectroscopic data for 2,3-Dichloro-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds. This guide also outlines detailed, generalized experimental protocols for obtaining such data for a solid organic compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations and may vary from experimental results.

Table 1: Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity |

| COOH | 10 - 13 | Singlet |

| Ar-H (H-5) | 7.8 - 8.2 | Doublet |

| Ar-H (H-6) | 7.3 - 7.7 | Doublet |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | 165 - 175 |

| C-F | 155 - 165 (d, ¹JCF) |

| C-Cl | 130 - 140 |

| C-COOH | 125 - 135 |

| C-H | 115 - 130 |

| C (quaternary) | 120 - 140 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on established increments for substituents on a benzene ring. The actual spectrum may exhibit more complex splitting patterns due to second-order effects.

Table 2: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-F (Aryl Fluoride) | 1100 - 1250 | Strong |

| C-Cl (Aryl Chloride) | 700 - 850 | Strong |

Table 3: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 208, 210, 212 | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| [M-OH]⁺ | 191, 193, 195 | Loss of hydroxyl radical. |

| [M-COOH]⁺ | 163, 165, 167 | Loss of carboxyl group. |

| [M-Cl]⁺ | 173, 175 | Loss of a chlorine atom. |

Note: The m/z values correspond to the most abundant isotopes. The relative intensities of the isotopic peaks for fragments containing chlorine will depend on the number of chlorine atoms present.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1] Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[1]

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. Typically, spectra are recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and correlate them with known functional group frequencies.

Mass Spectrometry (MS) with Electron Ionization (EI)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample (typically in the microgram range) into the ion source of the mass spectrometer. For a solid sample, this is often done using a direct insertion probe, which is heated to volatilize the sample.[2]

-

Ionization: Bombard the vaporized sample molecules with a beam of high-energy electrons (typically 70 eV).[3][4] This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4-fluorobenzoic Acid

Introduction

2,3-Dichloro-4-fluorobenzoic acid, with the CAS Registry Number 154257-76-8, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a benzene ring substituted with two chlorine atoms, a fluorine atom, and a carboxylic acid group, makes it a compound of interest in synthetic organic chemistry and as a building block in the development of new pharmaceutical and agrochemical agents. The specific arrangement of the halogen substituents and the carboxylic acid functional group dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the known physical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 154257-76-8 | [1][2][3] |

| Molecular Formula | C₇H₃Cl₂FO₂ | [1][2][3] |

| Molecular Weight | 209.00 g/mol | [1][3] |

| Boiling Point | 305.9 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

| Melting Point | Not Available | [1] |

| InChI Key | KPFXMYOQAANDKH-UHFFFAOYSA-N | [2][3] |

Experimental Protocols

While specific experimental determinations for all physical properties of this compound are not extensively published, general methodologies for determining key properties of solid aromatic carboxylic acids are well-established.

General Protocol for Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

-

Sample Preparation : A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating : The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation : The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the compound. A pure compound will have a sharp melting point range of 1-2 °C.

General Protocol for Boiling Point Determination

For high-boiling-point solids like this compound, the boiling point is typically determined under reduced pressure to prevent decomposition.

-

Apparatus : A small-scale distillation apparatus is used, which includes a small flask, a condenser, a receiving flask, and a connection to a vacuum source and a manometer.

-

Procedure : A small amount of the substance is placed in the distillation flask. The system is evacuated to the desired pressure. The flask is then heated.

-

Measurement : The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure. This data can then be extrapolated to determine the boiling point at standard atmospheric pressure using a nomograph.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the characterization of a solid organic acid like this compound.

Caption: A workflow for the physical characterization of a solid organic acid.

Spectroscopic Properties

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying functional groups and understanding the molecular structure.[3] For this compound, the following spectral features would be expected:

-

Infrared (IR) Spectroscopy :

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, usually found around 1700-1725 cm⁻¹. The conjugation with the aromatic ring can shift this value.

-

C-Cl stretches in the fingerprint region, typically between 600-800 cm⁻¹.

-

A C-F stretch, which is usually a strong band in the 1000-1400 cm⁻¹ region.

-

C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : A single proton signal for the carboxylic acid (COOH) would be expected at a significantly downfield chemical shift (typically >10 ppm). Additionally, there would be signals in the aromatic region (around 7-8 ppm) corresponding to the single proton on the benzene ring.

-

¹³C NMR : Signals for the carbonyl carbon (around 165-185 ppm) and multiple signals for the aromatic carbons would be observed. The carbons attached to the electronegative halogens (Cl and F) would have their chemical shifts influenced accordingly.

-

¹⁹F NMR : A single resonance would be expected for the fluorine atom, with coupling to the adjacent aromatic proton.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed for the molecular ion and fragments containing chlorine, which is a definitive feature for identifying chlorinated compounds.

References

Lack of Publicly Available Data on the Solubility of 2,3-Dichloro-4-fluorobenzoic Acid

A comprehensive search of publicly accessible scientific literature and chemical databases has revealed no specific quantitative data on the solubility of 2,3-Dichloro-4-fluorobenzoic acid in various solvents. While information is available for structurally similar compounds, such as 2-chloro-4-fluorobenzoic acid and 4-fluorobenzoic acid, the precise solubility profile of the title compound remains uncharacterized in the public domain.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a framework for determining the solubility of this compound. It outlines standard experimental protocols and data presentation formats that can be utilized once solubility measurements are obtained.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in chemical and pharmaceutical development. The following are widely accepted methods for ascertaining the solubility of a solid compound in a liquid solvent.

Equilibrium Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, thermostated vessel.

-

Equilibration: The mixture is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment should be performed in triplicate to ensure the reproducibility of the results.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, various high-throughput methods have been developed.

Methodology (based on nephelometry):

-

Stock Solution Preparation: A stock solution of this compound is prepared in a highly soluble organic solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Dispensing: Aliquots of the stock solution are dispensed into a multi-well plate.

-

Solvent Addition: The test solvents are added to the wells.

-

Precipitation and Detection: As the organic solvent mixes with the aqueous or less-soluble test solvent, the compound may precipitate. The amount of precipitate is quantified by measuring the light scattering using a nephelometer.[1]

-

Data Analysis: The kinetic or thermodynamic solubility can be estimated by analyzing the light scattering intensity as a function of compound concentration.

Data Presentation

Quantitative solubility data, once obtained, should be organized into a clear and concise table to facilitate comparison between different solvents and conditions.

Table 1: Solubility of this compound in Various Solvents (Hypothetical Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | Shake-Flask |

| Ethanol | 25 | Data not available | Data not available | Shake-Flask |

| Methanol | 25 | Data not available | Data not available | Shake-Flask |

| Acetone | 25 | Data not available | Data not available | Shake-Flask |

| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |

| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |

| Toluene | 25 | Data not available | Data not available | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound using the shake-flask method.

Caption: Experimental workflow for solubility determination using the shake-flask method.

References

Determining the Melting Point of 2,3-Dichloro-4-fluorobenzoic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

Introduction: The Significance of Halogenated Benzoic Acids

2,3-Dichloro-4-fluorobenzoic acid (CAS No. 154257-76-8) belongs to a class of halogenated aromatic carboxylic acids that are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. The specific arrangement of chloro and fluoro substituents on the benzoic acid scaffold can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and suitability as a drug candidate.

The melting point is a fundamental thermodynamic property that provides a primary indication of a compound's purity and identity. For drug development professionals, an accurate melting point is crucial for material characterization, polymorph screening, and formulation development.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 154257-76-8 | PubChem |

| Molecular Formula | C₇H₃Cl₂FO₂ | PubChem |

| Molecular Weight | 209.00 g/mol | PubChem |

| Melting Point | Not Available |

The absence of a publicly documented melting point necessitates a robust experimental approach for its determination.

Theoretical Considerations and Comparative Analysis

The melting point of an organic compound is influenced by the strength of its crystal lattice, which is determined by intermolecular forces such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. For substituted benzoic acids, the position of the substituents plays a critical role.

To provide a contextual understanding, the melting points of several isomeric and related compounds are presented below:

| Compound | CAS Number | Melting Point (°C) |

| 2-Chloro-4-fluorobenzoic acid | 2252-51-9 | 181-183 |

| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | 133-135 |

| 4-Chloro-3-fluorobenzoic acid | 403-17-8 | 190-193 |

| 2,4-Dichloro-3-fluorobenzoic acid | 915145-05-0 | Not Available |

| 2,4-Dichloro-5-fluorobenzoic acid | 86522-89-6 | 144-146 |

| 4-Fluorobenzoic acid | 456-22-4 | 184 |

Data sourced from commercial suppliers and chemical databases.

The variation in melting points among these isomers highlights the intricate relationship between substituent position and crystal packing. For this compound, the adjacent chloro groups and the para-positioned fluorine atom relative to the carboxylic acid will create a unique electronic and steric profile, influencing its solid-state arrangement.

Experimental Determination of Melting Point

Two primary methods are recommended for the accurate determination of the melting point of a novel or uncharacterized compound like this compound: the capillary melting point method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This traditional and widely used method provides a visual determination of the melting range.

Workflow for Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.

-

Grind a small amount of the sample into a fine powder to ensure uniform packing and heat transfer.[1]

-

Tap the open end of a capillary tube into the powder and pack the sample to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[2][3]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the heating block of the melting point apparatus.[1][3]

-

If a rough estimate of the melting point is unknown, perform a preliminary rapid heating to get an approximate value.

-

For an accurate measurement, heat the sample rapidly to about 15-20°C below the expected melting point.[3]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[3]

-

Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating at the slow rate and record the temperature at which the last solid crystal melts (the clear point).

-

The recorded range between the onset and the clear point is the melting range.

-

-

Data Interpretation:

-

A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

-

A broad melting range suggests the presence of impurities.

-

Repeat the measurement at least twice with fresh samples to ensure reproducibility.

-

Differential Scanning Calorimetry (DSC)

DSC is a more quantitative thermal analysis technique that measures the heat flow into a sample as a function of temperature. It provides a precise melting point and can also reveal other thermal events like phase transitions and decomposition.

DSC Experimental Workflow

Caption: Workflow for DSC Melting Point Analysis.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Prepare an identical empty, sealed pan to be used as a reference.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC instrument's cell.

-

Set the instrument to equilibrate at a temperature well below the expected melting point.

-

Program the instrument to heat the sample at a constant rate, typically 10°C/minute, through the melting transition.

-

The instrument will record the differential heat flow between the sample and the reference as a function of temperature.

-

-

Data Analysis:

-

The melting of the sample will appear as an endothermic peak on the DSC thermogram.

-

The melting point is typically reported as the extrapolated onset temperature of this peak.

-

The area under the peak can be integrated to calculate the heat of fusion (ΔHfus), which is a measure of the energy required to melt the sample.

-

Conclusion

While an experimentally determined melting point for this compound is not currently found in readily accessible literature, this guide provides the necessary theoretical framework and detailed experimental protocols for its accurate determination. Both the capillary method and Differential Scanning Calorimetry are robust techniques that will yield reliable data. The determination of this fundamental property is a critical first step in the utilization of this compound in further research and development, particularly in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dichloro-4-fluorobenzoic acid from 1,2-dichloro-3-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step synthetic protocol for the preparation of 2,3-dichloro-4-fluorobenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis commences with the regioselective formylation of 1,2-dichloro-3-fluorobenzene via directed ortho-metalation, followed by the oxidation of the resulting 2,3-dichloro-4-fluorobenzaldehyde. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow and reaction pathway.

Introduction

Halogenated benzoic acids are crucial intermediates in the synthesis of a wide range of biologically active molecules. Specifically, this compound serves as a key precursor for various pharmaceuticals and agrochemicals due to the unique electronic properties conferred by its substitution pattern. This protocol outlines a reliable and efficient laboratory-scale synthesis starting from the readily available 1,2-dichloro-3-fluorobenzene. The synthetic strategy involves a directed ortho-metalation (DoM) to introduce a formyl group at the C4 position, followed by a robust oxidation to yield the desired carboxylic acid.

Synthetic Workflow

The overall two-step synthesis is depicted in the following workflow diagram.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Safety Precautions: This synthesis involves pyrophoric (n-butyllithium), corrosive, and toxic reagents. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Reactions involving n-butyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of 2,3-Dichloro-4-fluorobenzaldehyde

This procedure details the directed ortho-metalation of 1,2-dichloro-3-fluorobenzene followed by formylation using N,N-dimethylformamide (DMF). The fluorine atom directs the lithiation to the adjacent C4 position.

Materials:

-

1,2-Dichloro-3-fluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, septum, syringes, magnetic stirrer, and inert gas setup

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-dichloro-3-fluorobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 5-10 mL per mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve anhydrous DMF (1.5 eq) in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2,3-dichloro-4-fluorobenzaldehyde, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This section provides two alternative protocols for the oxidation of 2,3-dichloro-4-fluorobenzaldehyde to the target carboxylic acid.

Protocol 2A: Oxidation using Potassium Permanganate (KMnO₄)

This classic method is robust and high-yielding.

Materials:

-

2,3-Dichloro-4-fluorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Acetone

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure:

-

Dissolve 2,3-dichloro-4-fluorobenzaldehyde (1.0 eq) in acetone in a round-bottom flask.

-

In a separate beaker, prepare a solution of KMnO₄ (1.2 eq) and NaOH (1.2 eq) in deionized water.

-

Cool the aldehyde solution in an ice bath and slowly add the aqueous KMnO₄ solution, maintaining the temperature below 20 °C.

-

After the addition, remove the ice bath and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench any excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

-

Filter the mixture through a pad of celite to remove the MnO₂.

-

Transfer the filtrate to a beaker and cool in an ice bath.

-

Acidify the filtrate with concentrated HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.

Protocol 2B: Oxidation using Oxone®

This method utilizes a milder and more environmentally friendly oxidizing agent.

Materials:

-

2,3-Dichloro-4-fluorobenzaldehyde

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,3-dichloro-4-fluorobenzaldehyde (1.0 eq) in DMF.

-

Add Oxone® (1.1 eq of KHSO₅) to the solution in one portion.

-

Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.

-

Separate the organic layer and wash it sequentially with deionized water (twice) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reaction Pathway Diagram

The following diagram illustrates the mechanistic pathway for the directed ortho-metalation step.

Caption: Mechanistic pathway for the formylation of 1,2-dichloro-3-fluorobenzene.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Stoichiometry (eq) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Formylation | 1,2-Dichloro-3-fluorobenzene | n-BuLi, DMF | 1.1, 1.5 | THF | -78 to RT | 3 | 70-80 |

| 2A | Oxidation | 2,3-Dichloro-4-fluorobenzaldehyde | KMnO₄ | 1.2 | Acetone/Water | 0 to RT | 2-4 | 85-95 |

| 2B | Oxidation | 2,3-Dichloro-4-fluorobenzaldehyde | Oxone® | 1.1 | DMF | RT | 3-4 | 80-90 |

Note: Yields are indicative and may vary depending on the specific reaction scale and purification efficiency.

Conclusion

The presented two-step protocol provides a reliable and efficient method for the synthesis of this compound from 1,2-dichloro-3-fluorobenzene. The directed ortho-metalation and subsequent oxidation are robust reactions that can be readily implemented in a standard organic synthesis laboratory. The choice between the two oxidation methods can be made based on the availability of reagents and desired reaction conditions. This application note serves as a comprehensive guide for researchers requiring this important synthetic intermediate.

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2,3-Dichloro-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dichloro-4-fluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. The described method utilizes a palladium-catalyzed carbonylation of a suitable 2,3-dichloro-4-fluoro-halobenzene precursor. This approach offers a significant advantage by employing formic acid as a safe and convenient in-situ source of carbon monoxide, thereby avoiding the handling of highly toxic CO gas. The protocol is designed to be robust and reproducible, making it suitable for laboratory-scale synthesis.

Introduction

Substituted benzoic acids are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Specifically, polyhalogenated and fluorinated benzoic acid derivatives are of significant interest due to the unique physicochemical properties conferred by the halogen substituents, which can enhance biological activity, metabolic stability, and binding affinity. The target molecule, this compound, represents a key scaffold for the development of novel therapeutic agents. Traditional synthetic routes to such compounds can be lengthy and may involve harsh reaction conditions. Palladium-catalyzed cross-coupling reactions, particularly carbonylations, have emerged as powerful and versatile tools for the efficient construction of carbon-carbon bonds under milder conditions.[1][2] This application note details a palladium-catalyzed approach for the synthesis of this compound, focusing on a user-friendly protocol that employs formic acid as a carbon monoxide surrogate.[1][2][3][4]

General Reaction Scheme

The proposed synthetic route involves the palladium-catalyzed carbonylation of a 2,3-dichloro-4-fluoro-halobenzene (where X = I, Br). The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine ligand, a base, and formic acid, which serves as the precursor for carbon monoxide.

Figure 1: General Reaction Scheme

A generalized scheme for the palladium-catalyzed carbonylation.

Experimental Protocol

This protocol is a representative procedure based on established methods for the palladium-catalyzed carbonylation of aryl halides using formic acid.[1][4] Optimization may be necessary for the specific substrate.

Materials:

-

2,3-Dichloro-4-fluoro-iodobenzene (or the corresponding bromide)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (or other suitable phosphine ligand)

-

Potassium carbonate (K₂CO₃)

-

Formic acid (HCOOH)

-

Anhydrous 1,4-Dioxane

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and other standard glassware

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,3-dichloro-4-fluoro-iodobenzene (1.0 mmol, 1.0 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Addition of Reagents: Add potassium carbonate (2.0 mmol, 2.0 eq.) and anhydrous 1,4-dioxane (5 mL).

-

Initiation: Stir the mixture at room temperature for 10 minutes. Then, add formic acid (2.0 mmol, 2.0 eq.) dropwise via a syringe.

-

Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of 1M HCl (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the palladium-catalyzed carbonylation of various aryl halides, providing a basis for comparison and optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Iodoanisole | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 110 | 85 | [1] |

| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 120 | 78 | [1] |

| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ | Dioxane | 120 | 82 | [1] |

| 4 | 2-Bromotoluene | PdCl₂{dppf} (3) | - | NEt₃ | Toluene | 100 | ~50 | [3] |

| 5 | 4-Chloroacetophenone | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 130 | 65 | [5] |

Visualizations

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the palladium-catalyzed carbonylation of an aryl halide using formic acid as the carbon monoxide source.

Caption: A simplified catalytic cycle for the carbonylation reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: The experimental workflow for the synthesis.

Discussion

The success of the palladium-catalyzed carbonylation is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient and sterically hindered aryl halides, such as the proposed 2,3-dichloro-4-fluoro-halobenzene, the oxidative addition step can be challenging. The use of bulky, electron-rich phosphine ligands like Xantphos is often crucial to facilitate this step and improve catalyst stability and turnover. The choice of base is also critical, with inorganic bases like potassium carbonate being effective. The reaction temperature needs to be carefully controlled to ensure the decomposition of formic acid to carbon monoxide while minimizing side reactions.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Palladium compounds are toxic and should be handled with care.

-

Formic acid is corrosive.

-

The reaction should be performed under an inert atmosphere to prevent catalyst deactivation.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound via a palladium-catalyzed carbonylation reaction. By utilizing formic acid as a convenient carbon monoxide source, this protocol offers a safer and more accessible alternative to traditional carbonylation methods. The provided information on reaction conditions, along with the illustrative diagrams, should enable researchers to successfully implement and adapt this methodology for their specific needs in drug discovery and materials science.

References

- 1. Palladium-Catalyzed Carbonylative Transformation of Organic Halides with Formic Acid as the Coupling Partner and CO Source: Synthesis of Carboxylic Acids [organic-chemistry.org]

- 2. Alkali-modified heterogeneous Pd-catalyzed synthesis of acids, amides and esters from aryl halides using formic acid as the CO precursor - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05177F [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]

- 5. Palladium-Catalyzed Carbonylation and Coupling Reactions of Aryl Chlorides and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2,3-Dichloro-4-fluorobenzoic Acid in Pharmaceutical Manufacturing

Note to the Reader: Extensive literature searches for the specific applications of 2,3-Dichloro-4-fluorobenzoic acid in pharmaceutical manufacturing did not yield detailed, publicly available information, including specific experimental protocols, quantitative data, or established signaling pathways. The information presented herein is based on the general role of halogenated benzoic acids as intermediates in drug synthesis and information available for its isomers. Therefore, the following content provides a general overview and hypothetical protocols.

Introduction

This compound is a halogenated aromatic carboxylic acid. Halogenated benzoic acids are a recognized class of building blocks in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] The presence and specific arrangement of halogen atoms (chlorine and fluorine) on the benzoic acid scaffold can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. While specific applications for this compound are not widely documented in peer-reviewed literature, its structural motifs suggest potential utility as an intermediate in the synthesis of complex organic molecules.

Potential Pharmaceutical Applications

Based on the applications of structurally similar halogenated benzoic acids, this compound could potentially serve as a precursor or intermediate in the synthesis of various pharmaceutical compounds. The general class of fluorinated and chlorinated benzoic acids are known to be used in the development of:

-

Quinolone Antibiotics: Many fluoroquinolone antibiotics utilize fluorinated benzoic acid derivatives as key starting materials.

-

Anti-inflammatory Agents: The synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) involves halogenated aromatic intermediates.

-

Anticancer Agents: Fluorinated compounds are widely used in the development of oncology drugs due to their ability to modulate biological activity.

It is important to reiterate that these are potential applications based on chemical structure similarity, and not documented uses of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value |

| CAS Number | 154257-76-8 |

| Molecular Formula | C₇H₃Cl₂FO₂ |

| Molecular Weight | 209.01 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

Data sourced from commercially available product specifications.

Hypothetical Experimental Protocols

The following are generalized, hypothetical protocols for the potential use of this compound as a starting material in the synthesis of a generic active pharmaceutical ingredient (API). These are not based on established, published methods for this specific compound.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the formation of an amide bond, a common reaction in pharmaceutical synthesis, starting from this compound.

Objective: To synthesize an N-substituted-(2,3-dichloro-4-fluorobenzoyl) amine.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A primary or secondary amine (R-NH₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous DCM.

-

Add 2-3 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess solvent and reagent under reduced pressure using a rotary evaporator.

-

-

Amide Coupling:

-

Dissolve the resulting crude acid chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve 1.2 equivalents of the desired amine and 2 equivalents of triethylamine in anhydrous DCM.

-

Slowly add the acid chloride solution to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the desired N-substituted-(2,3-dichloro-4-fluorobenzoyl) amine.

-

Visualizations

The following diagrams illustrate generalized workflows and logical relationships relevant to the use of a halogenated benzoic acid in pharmaceutical manufacturing.

Caption: A generalized workflow for the synthesis of an Active Pharmaceutical Ingredient (API) starting from a halogenated benzoic acid intermediate.

Caption: Logical relationships illustrating how halogenated intermediates can influence the properties of a final drug molecule.

References

2,3-Dichloro-4-fluorobenzoic acid as an intermediate for pesticide synthesis

Application Notes and Protocols: 2,3-Dichloro-4-fluorobenzoic Acid as an Intermediate in Pesticide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Halogenated benzoic acids are a class of compounds that are frequently utilized as key building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The specific substitution pattern of chlorine and fluorine atoms on the benzene ring can significantly influence the chemical reactivity of the molecule and the biological activity of its derivatives. While various isomers of dichloro-fluorobenzoic acid are known intermediates in the production of pesticides, a comprehensive review of publicly available scientific literature and patent databases reveals a notable lack of specific examples where this compound is explicitly used as a direct intermediate in the synthesis of commercialized pesticides.

This document aims to provide a transparent overview of the current publicly accessible information regarding the potential application of this compound in pesticide synthesis. It will also draw comparisons with structurally related isomers for which applications in agrochemical synthesis are well-documented.

Current Status of this compound in Pesticide Synthesis

Despite extensive searches of chemical and patent databases, no specific, publicly disclosed synthesis routes for commercial pesticides originating from this compound have been identified. This suggests that this particular isomer may not be a common precursor for currently registered agrochemicals, or its use is proprietary and not detailed in the public domain.

In contrast, other isomers of chlorinated and fluorinated benzoic acids have established roles as pesticide intermediates. For instance:

-

2-Chloro-4-fluorobenzoic acid is a known intermediate in the synthesis of various agrochemicals, including herbicides.[1][2][3] It is used in the preparation of compounds like Saflufenacil, a pyrimidinedione herbicide.[2]

-

2,4-Dichloro-5-fluorobenzoic acid has been described in patents as an intermediate for the preparation of antibacterial agents and potentially other bioactive compounds.[4][5]

The lack of documented applications for the 2,3-dichloro-4-fluoro isomer could be attributed to several factors, including the synthetic accessibility and cost of this specific isomer compared to others, or the resulting biological activity of its derivatives not meeting the required efficacy or safety profiles for commercial pesticide development.

Hypothetical Synthetic Utility and Logical Relationships

While no concrete examples are available, one can postulate the potential synthetic utility of this compound based on the known reactivity of benzoic acids and their derivatives in organic synthesis. The carboxylic acid moiety can be readily converted into other functional groups such as acid chlorides, esters, and amides, which are common linkages in pesticide molecules.

Below is a generalized workflow illustrating how a substituted benzoic acid like this compound could theoretically be incorporated into a more complex molecule, such as a hypothetical pesticide.

Caption: Theoretical workflow for utilizing this compound in synthesis.

This diagram illustrates a fundamental chemical transformation pathway. The initial step involves the activation of the carboxylic acid, a common procedure to enhance its reactivity. The subsequent amidation with a specific amine would lead to the final product. The nature of the amine component would be critical in determining the biological activity of the resulting molecule.

Experimental Protocols: A Note on Data Unavailability

Due to the absence of specific examples of pesticides synthesized from this compound in the reviewed literature, it is not possible to provide detailed experimental protocols, including reaction conditions, yields, and purification methods. The creation of such protocols would be purely speculative and would not be based on established scientific or patent-disclosed procedures.

Researchers interested in exploring the potential of this compound as a pesticide intermediate would need to engage in de novo synthesis and screening programs. This would involve:

-